molecular formula C8H10ClFN2 B13430002 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride

1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride

Cat. No.: B13430002
M. Wt: 188.63 g/mol
InChI Key: PTAQPLVREIRKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a fluorine atom at the 3-position and a pyridine ring at the 4-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(3-fluoropyridin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9FN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H

InChI Key

PTAQPLVREIRKFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=NC=C2)F)N.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of Fluoropyridyl Precursors

The cyclopropanation step is crucial and typically involves transition-metal-catalyzed reactions or carbenoid insertions onto the pyridine ring bearing the fluorine substituent at the 3-position. Commonly used cyclopropanating agents include diazo compounds or ylides, with catalysts such as ruthenium or rhodium complexes facilitating the reaction under controlled temperature and pressure.

Amine Functionalization

Following cyclopropanation, the intermediate bearing the cyclopropane ring is functionalized to introduce the amine group at the cyclopropane carbon. This can be achieved through:

  • Reduction of precursor functionalities (e.g., nitriles, amides).
  • Amination reactions using appropriate reagents.
  • Hofmann rearrangement or degradation methods to convert amides into amines, as reported in related cyclopropanamine syntheses.

Formation of Hydrochloride Salt

To improve the compound's physicochemical properties, the free amine is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled conditions. This step enhances aqueous solubility and stability, which is critical for pharmaceutical applications.

Representative Synthetic Route (Literature-Based)

Step Reaction Reagents/Conditions Notes
1 Cyclopropanation of 3-fluoro-4-pyridyl precursor Fluoropyridine derivative, cyclopropanating agent (e.g., diazo compound), Ru or Rh catalyst, inert atmosphere, controlled temperature (0–50°C) Ensures selective cyclopropane ring formation
2 Amide formation (if starting from acid derivatives) Carboxylic acid intermediate, coupling agents or acyl chlorides Prepares for amine introduction via rearrangement
3 Hofmann rearrangement/degradation Sodium hypochlorite or other oxidants, base, aqueous conditions Converts amide to primary amine
4 Salt formation Treatment with HCl in suitable solvent (e.g., ethanol, ether) Yields hydrochloride salt with enhanced stability

This sequence is adapted from analogous cyclopropanamine syntheses and tailored for the fluoropyridyl system.

Industrial Considerations and Optimization

Industrial-scale synthesis emphasizes:

  • Use of scalable catalysts and reagents.
  • Minimization of hazardous by-products (e.g., avoiding borane-dimethyl sulfide complexes that emit foul-smelling gases).
  • Optimization of enantiomeric excess through asymmetric catalysis or resolution techniques.
  • Purification via crystallization or chromatography to achieve ≥98% purity, verified by high-performance liquid chromatography (HPLC).

Analytical Verification

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the cyclopropane ring and fluoropyridyl substitution pattern.
  • High-resolution mass spectrometry (HRMS) supports molecular weight confirmation.
  • X-ray crystallography may be employed to verify stereochemistry and ring strain.
  • Purity and enantiomeric excess are assessed by chiral HPLC and optical rotation measurements.

Comparative Notes on Related Cyclopropanamine Syntheses

While direct literature on 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is limited, extensive methodologies exist for related fluorinated cyclopropanamines, such as 2-(3,4-difluorophenyl)cyclopropanamine derivatives. These share similar synthetic challenges and solutions, such as:

  • Use of malonic acid condensation with fluorinated aldehydes to form propenoic acid intermediates.
  • Conversion to acyl chlorides and subsequent esterification with chiral auxiliaries.
  • Cyclopropanation via sulfur ylides or diazo compounds.
  • Amide formation and Hofmann degradation to amines.

These analogs provide valuable insights into optimizing the synthesis of the target compound.

Summary Table: Key Preparation Steps and Conditions

Preparation Step Typical Reagents Conditions Outcome/Notes
Cyclopropanation Fluoropyridine derivative, diazo compound or ylide, Ru/Rh catalyst Inert atmosphere, 0–50°C Formation of cyclopropane ring on pyridine
Amide formation Acyl chlorides, coupling agents Organic solvents, mild heating Precursor for amine introduction
Hofmann rearrangement Sodium hypochlorite, base (NaOH) Aqueous, room temp to mild heating Conversion of amide to primary amine
Salt formation Hydrochloric acid Ethanol or ether, ambient temp Formation of hydrochloride salt

Chemical Reactions Analysis

Key Methods from Literature

Reaction StepConditions/ReagentsSource
Cyclopropanation of α,β-unsaturated estersTrimethylsulfoxonium iodide, NaH/NaOH, DMSO; asymmetric catalysis with chiral ligands
Carboxylic acid to acyl azideThionyl chloride (SOCl₂) followed by sodium azide (NaN₃) and tert-butylammonium bromide
Reductive cyclopropanationIridium catalysts, H₂ as electron source; yields ~47% (GC-MS, ¹H NMR quantification)

For the pyridyl variant, cyclopropanation of a substituted pyridine precursor (e.g., 3-fluoro-4-vinylpyridine) using iridium-catalyzed methods or sulfoxonium ylides would be plausible.

Functional Group Transformations

The primary amine and cyclopropane moieties enable diverse reactivity:

Amide Formation

The amine group undergoes nucleophilic acylation. For example:

  • Reaction with acid chlorides :

    • Example: 4-Chloromethyl aryl carboxylic acid → acid chloride (oxalyl chloride) → cyclopropylamine carboxamide .

    • Conditions : Oxalyl chloride, aprotic solvent (e.g., DCM), DIEA as base .

Reductive Amination

Secondary amine synthesis via reductive amination:

  • Substrates : Aldehydes/ketones + primary amines.

  • Reagents : NaBH(OAc)₃ or NaBH₄ .

  • Application: Alkylation of the cyclopropanamine core with aryl aldehydes .

Hydrochloride Salt Stability

The hydrochloride salt enhances solubility but may limit reactivity in basic conditions. Deprotonation (e.g., with DIEA) is required for nucleophilic reactions .

HBTU-Mediated Amide Bond Formation

  • Example : Reaction with carboxylic acids using HBTU/DIEA in DCM .

  • Yield : >80% (observed in analogous reactions) .

  • Conditions : Room temperature, 2 hours .

Comparative Data for Analogues

CompoundKey ReactionYieldCharacterizationSource
1-(3-Fluorophenyl)cyclopropanamine HClSynthesis via SOCl₂-mediated hydrazide formationN/A¹H NMR, PubChem CID 53256538
1-(4-Fluorophenyl)cyclopropanamine HClCyclopropanation of styrene derivativesN/APubChem CID 24206585
Ethyl cyclopropanecarboxylateAsymmetric cyclopropanation with Ru catalysts47%GC-MS, ¹H NMR

Plausible Reaction Pathways for 1-(3-Fluoro-4-pyridyl)cyclopropanamine HCl

  • Cyclopropanation :

    • Substrate: 3-Fluoro-4-pyridylacrylic acid.

    • Reagents: Trimethylsulfoxonium iodide/NaH (DMSO) or Ir catalyst/H₂ .

  • Amide Derivatization :

    • Acid chloride coupling with HBTU/DIEA .

  • Reductive Alkylation :

    • With aryl aldehydes using NaBH(OAc)₃ .

Challenges and Unknowns

  • Regioselectivity : Fluorine and pyridine’s electronic effects may direct cyclopropanation to specific positions.

  • Stability : Hydrochloride salts may decompose under strong basic/acidic conditions (e.g., hydrazine reactions ).

Recommendations for Further Study

  • Catalytic Asymmetry : Test Ru or Ir complexes for enantioselective synthesis .

  • Cross-Coupling : Explore Suzuki-Miyaura reactions on the pyridine ring.

Scientific Research Applications

1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved may include signal transduction or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride 3-Fluoro-4-pyridyl C8H9ClFN2 ~190.6 (estimated) Pyridine ring introduces hydrogen-bonding potential; fluorine enhances metabolic stability.
1-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride 2,4-Dichlorophenyl C9H10Cl3N 238.54 Electron-withdrawing Cl groups increase lipophilicity; potential for halogen bonding .
1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride 3-Fluoro-4-methoxyphenyl C10H12ClFNO 217.67 Methoxy group improves solubility but may reduce membrane permeability .
1-(3-Fluoro-4-methylphenyl)cyclopropanamine hydrochloride 3-Fluoro-4-methylphenyl C10H13ClFN 201.67 Methyl group increases steric bulk, potentially affecting receptor binding .
1-(4-Bromophenyl)cyclopropanamine hydrochloride 4-Bromophenyl C9H11BrClN 248.55 Bromine offers potential for radiolabeling or cross-coupling reactions .
1-(2-Fluorophenyl)cyclopropanamine hydrochloride 2-Fluorophenyl C9H10ClFN 195.64 Ortho-fluorine may induce conformational changes in target proteins .

Pharmacological and Research Findings

  • Solubility and Bioavailability : Hydrochloride salts universally enhance aqueous solubility. For example, 1-(3-fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride has improved solubility due to the methoxy group, but this may trade off with reduced blood-brain barrier penetration .

Biological Activity

1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine core substituted with a 3-fluoro-4-pyridyl group. The presence of the fluorine atom and the pyridine ring are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of cyclopropanamine have shown promising results against certain bacterial strains and protozoan parasites. In particular, studies have highlighted the efficacy of cyclopropyl derivatives against Plasmodium falciparum, the malaria-causing parasite, with some compounds achieving low EC50 values (effective concentration for 50% inhibition).

CompoundEC50 (µM)Target
WJM2800.040P. falciparum asexual stage
Benchmark0.14P. falciparum asexual stage

The mechanism by which this compound exerts its effects appears to involve interaction with specific biological targets such as cytochrome b in mitochondrial pathways. This interaction is crucial for inhibiting the growth of parasites and may also extend to other cellular processes.

Structure-Activity Relationships (SAR)

The modification of substituents on the cyclopropanamine scaffold has been extensively studied to optimize biological activity. The introduction of various functional groups has been shown to significantly alter potency and selectivity.

Key Findings:

  • Fluorine Substitution: Enhances lipophilicity and cellular uptake.
  • Pyridine Ring Modifications: Altered positions and types of substituents on the pyridine ring can either enhance or reduce activity against target pathogens.

Case Studies

  • Antimalarial Screening: In a high-throughput screening of 80,000 compounds, derivatives of cyclopropanamine were identified as hits against P. falciparum. The lead compound demonstrated significant potency with minimal cytotoxicity towards human cells.
  • Resistance Studies: Forward genetic studies revealed mutations in cytochrome b associated with resistance to cyclopropanamine derivatives, indicating that targeting this pathway may be effective in combating resistant strains.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

  • Methodological Answer : Re-evaluate computational parameters (e.g., solvation models in DFT simulations) and validate with experimental logP (shake-flask method) or pKa (potentiometric titration). Cross-reference with PubChem or ECHA datasets for cyclopropane analogs to identify systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.